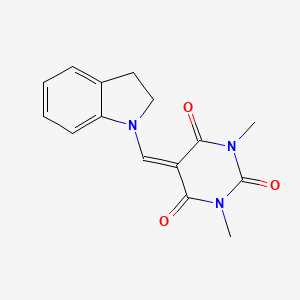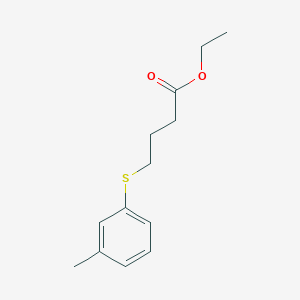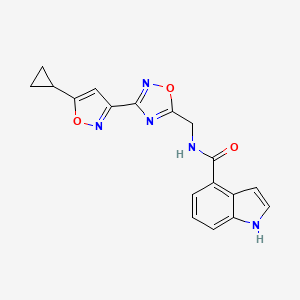
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition for Disease Management
A series of novel benzenesulfonamides, including compounds structurally related to 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, have been investigated for their enzyme inhibitory properties. These compounds demonstrate moderate to high inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. AChE and BChE inhibition is particularly relevant for managing diseases like Alzheimer's and Parkinson's, while tyrosinase inhibition has implications for treating pigmentation disorders. The compounds exhibit moderate DPPH radical scavenging and metal chelating activity, showcasing their potential antioxidant properties as well (Lolak et al., 2020).
Novel Anticancer Agents
Research into derivatives of tetrahydroquinoline and related structures has led to the identification of novel anticancer agents. Compounds with specific structural features have shown potent topoisomerase I-targeting activity and cytotoxicity, important for the development of new cancer therapies. This includes variations at the 11-position of certain compounds, demonstrating the critical role of structural nuances in medicinal chemistry for targeting cancer cells (Ruchelman et al., 2004).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating triazine moieties, akin to the mentioned chemical, have been explored for their ability to inhibit carbonic anhydrase (CA), particularly CA IX, which plays a significant role in cancer. These inhibitors show promise in the development of anticancer agents due to their selective inhibition of tumor-associated carbonic anhydrase isoforms. Some compounds within this category exhibit potent inhibition in the sub-nanomolar range, underscoring their potential as targeted therapies (Lolak et al., 2019).
Structural Insights for Drug Design
The structural analysis of isoquinolinesulfonamides bound to human carbonic anhydrase II has provided valuable insights into the drug design process. Understanding the binding mode of these inhibitors to the enzyme's active site facilitates the development of more selective and potent inhibitors, potentially improving therapeutic outcomes for diseases where carbonic anhydrase activity is implicated (Mader et al., 2011).
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)25-17-21(31-2)10-12-24(25)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUOZDYPAZFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)


![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)
![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2368221.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2368222.png)

![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2368227.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368231.png)
![7-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2368232.png)